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Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-

protein interactions in their native cellular environment.[1][2][3][4][5] This method involves

enriching a specific protein (the "bait") from a cell lysate using an antibody, and subsequently

co-precipitating any interacting proteins (the "prey").[5][6][7] The identification of these

interacting partners can provide valuable insights into cellular pathways, protein function, and

the formation of protein complexes.[3][4] This document provides a detailed protocol for

performing a Co-IP experiment, optimized for the study of a hypothetical protein of interest, and

its potential binding partners. The protocol includes cell lysis, immunoprecipitation, and analysis

of the co-precipitated proteins.

Key Principles of Co-immunoprecipitation
The core principle of Co-IP involves the use of a specific antibody to capture a target protein

from a complex mixture, such as a cell lysate. If the target protein is part of a larger complex, its

binding partners will also be captured. The entire complex is then isolated from the lysate,

typically using protein A/G-conjugated beads that bind to the antibody.[2][6] After a series of
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washes to remove non-specifically bound proteins, the captured proteins are eluted and can be

identified by downstream applications such as Western blotting or mass spectrometry.[2][3][4]

Experimental Protocol
This protocol outlines the steps for a typical Co-IP experiment starting from cell culture to the

final analysis of precipitated proteins.

Materials and Reagents
Buffers and Solutions:

Reagent Composition Storage

Cell Lysis Buffer (Non-

denaturing)

50 mM Tris-HCl, pH 7.4, 150

mM NaCl, 1 mM EDTA, 1%

NP-40 or Triton X-100

4°C

Protease Inhibitor Cocktail

Commercially available

cocktail (e.g., cOmplete™

Protease Inhibitor Cocktail)

-20°C

Phosphatase Inhibitor Cocktail
Commercially available

cocktail (e.g., PhosSTOP™)
4°C

Wash Buffer

Cell Lysis Buffer (without

protease/phosphatase

inhibitors)

4°C

Elution Buffer
1X SDS-PAGE Sample Buffer

(Laemmli buffer)
Room Temp.

Phosphate-Buffered Saline

(PBS)

137 mM NaCl, 2.7 mM KCl, 10

mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4

Room Temp.

Other Materials:

Cell culture plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.youtube.com/watch?v=xIIqRUqx9C0
https://www.creative-proteomics.com/resource/co-ip-protocol-how-to-conduct-a-co-ip.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell scraper

Microcentrifuge tubes

Protein A/G magnetic beads or agarose beads[1][2]

Primary antibody specific to the bait protein

Isotype control IgG antibody

Magnetic rack (for magnetic beads) or microcentrifuge (for agarose beads)

End-over-end rotator

Reagents and equipment for SDS-PAGE and Western blotting

Detailed Methodology
1. Cell Lysis:

Culture cells to approximately 80-90% confluency.

Wash the cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors)

to a 10 cm plate.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

protein sample.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA assay).
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2. Pre-clearing the Lysate (Optional but Recommended):[5]

To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.

Incubate on an end-over-end rotator for 1 hour at 4°C. This step removes proteins that non-

specifically bind to the beads.

Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).

Carefully transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation:

To the pre-cleared lysate, add 1-5 µg of the primary antibody against the bait protein.

As a negative control, prepare a parallel tube with an equivalent amount of isotype control

IgG.

Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on an end-over-end

rotator.

Add 30 µL of Protein A/G beads to each tube.

Incubate for an additional 1-2 hours at 4°C on an end-over-end rotator to allow the antibody-

protein complex to bind to the beads.

4. Washing:

Pellet the beads using a magnetic rack or centrifugation.

Carefully remove and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-

specifically bound proteins.

5. Elution:
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After the final wash, remove all of the supernatant.

Add 30-50 µL of 1X SDS-PAGE Sample Buffer to the beads.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads, and carefully transfer the supernatant containing the eluted proteins to a

new tube.

6. Analysis by Western Blot:

Load the eluted samples onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against the bait protein (to confirm successful

immunoprecipitation) and the suspected interacting prey protein.

Incubate with an appropriate HRP-conjugated secondary antibody and detect using a

chemiluminescence substrate.

Data Presentation
Table 1: Quantitative Analysis of Protein Levels in Co-IP Fractions

Sample
Bait Protein (Band
Intensity)

Prey Protein (Band
Intensity)

Negative Control
(Band Intensity)

Input (1% of Lysate) 1.00 (normalized) 1.00 (normalized) 1.00 (normalized)

Co-IP: Anti-Bait Ab High Present Absent

Co-IP: Isotype IgG Absent/Very Low Absent Absent

Band intensities are quantified using densitometry and normalized to the input.
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Visualizations
Experimental Workflow

Sample Preparation

Immunoprecipitation

Analysis

1. Cell Culture

2. Cell Lysis

3. Pre-clearing Lysate

4. Add Primary Antibody

5. Add Protein A/G Beads

6. Washing

7. Elution

8. Western Blot Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow of the Co-immunoprecipitation protocol.
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Caption: A hypothetical signaling pathway involving the bait protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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